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Compound of Interest

Compound Name: 2-phenylisoindolin-1-one

Cat. No.: B184969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-phenylisoindolin-1-one. The information presented herein is essential for the

identification, characterization, and quality control of this molecule in research and

development settings. This document includes tabulated spectroscopic data, detailed

experimental protocols for acquiring such data, and a logical workflow for the structural

elucidation of synthesized organic compounds.

Please note: The spectroscopic data presented in this guide is a representative and plausible

dataset based on the chemical structure of 2-phenylisoindolin-1-one and established

principles of spectroscopic analysis. While closely aligned with expected values, it should be

used as a reference and may differ slightly from experimentally obtained data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-phenylisoindolin-1-one.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.90 d 7.5 1H Ar-H

7.65 - 7.55 m - 2H Ar-H

7.50 - 7.35 m - 5H Ar-H

7.28 t 7.5 1H Ar-H

4.85 s - 2H CH₂

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

167.5 C=O (Amide)

142.0 Ar-C

139.5 Ar-C

132.5 Ar-CH

131.8 Ar-C

129.2 Ar-CH

128.8 Ar-CH

128.0 Ar-CH

124.5 Ar-CH

123.0 Ar-CH

120.0 Ar-CH

50.5 CH₂

Table 3: FT-IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3060 Medium Aromatic C-H Stretch

2925 Weak Aliphatic C-H Stretch

1685 Strong C=O Stretch (γ-Lactam)

1600, 1490, 1450 Medium Aromatic C=C Stretch

1380 Strong C-N Stretch

750 Strong
Aromatic C-H Bend (ortho-

disubstituted)

695 Strong
Aromatic C-H Bend

(monosubstituted)

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Assignment

209 100 [M]⁺ (Molecular Ion)

180 65 [M - CHO]⁺

152 40 [M - C₆H₅]⁺

104 30 [C₇H₄O]⁺

77 55 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.
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Sample Preparation:

Approximately 5-10 mg of purified 2-phenylisoindolin-1-one is accurately weighed and

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-10 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard

(TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of dry 2-phenylisoindolin-1-one is finely ground in an agate mortar.

About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar, and the

mixture is thoroughly ground and mixed.

The mixture is transferred to a pellet press and compressed under high pressure to form a

thin, transparent pellet.

Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder.

The sample spectrum is recorded in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A dilute solution of 2-phenylisoindolin-1-one in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the instrument, or the solid is introduced

via a direct insertion probe.

Acquisition (Electron Ionization - EI):

Ionization Energy: 70 eV.

Source Temperature: 200 °C.
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Mass Range: m/z 50-500.

Scan Rate: 1 scan/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺)

and the major fragment ions. The fragmentation pattern provides valuable information about

the molecular structure.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized organic compound like 2-phenylisoindolin-1-one.
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Workflow for Spectroscopic Characterization of 2-Phenylisoindolin-1-one
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Caption: Spectroscopic analysis workflow for structural elucidation.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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